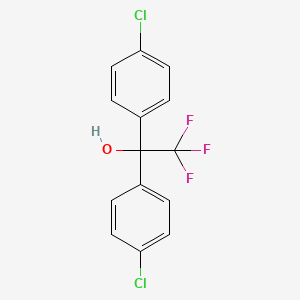
Benzhydrol, 4,4'-dichloro-alpha-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Bis(4-chlorophenyl)-2,2,2-trifluoroethanol is an organic compound characterized by the presence of two 4-chlorophenyl groups and a trifluoromethyl group attached to an ethanol backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethanol typically involves the reaction of 4-chlorobenzophenone with trifluoroacetic acid in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions .
化学反応の分析
Types of Reactions: 1,1-Bis(4-chlorophenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds facilitate substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons .
科学的研究の応用
1,1-Bis(4-chlorophenyl)-2,2,2-trifluoroethanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
作用機序
The mechanism by which 1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethanol exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application .
類似化合物との比較
1,1-Bis(4-chlorophenyl)ethane: Similar in structure but lacks the trifluoromethyl group.
1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): A well-known pesticide with a similar core structure but different functional groups
Uniqueness: 1,1-Bis(4-chlorophenyl)-2,2,2-trifluoroethanol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications requiring these specific characteristics .
生物活性
Benzhydrol, 4,4'-dichloro-alpha-(trifluoromethyl)-, also known by its chemical formula C13H8Cl2F3O, is a compound characterized by a benzhydrol structure with dichloro and trifluoromethyl substituents. The presence of these halogen atoms significantly influences its physical and chemical properties, including reactivity and biological activity. This article explores the biological activity of this compound, focusing on its potential applications in pharmacology and biochemistry.
Chemical Structure and Properties
The unique structure of Benzhydrol, 4,4'-dichloro-alpha-(trifluoromethyl)- includes:
- Hydroxyl group : Contributes to its reactivity as an alcohol.
- Dichloro substituents : Enhance its biological activity through potential interactions with biological targets.
- Trifluoromethyl group : Increases lipophilicity and may affect the compound's interaction with cellular membranes.
Biological Activity Overview
Preliminary studies indicate that Benzhydrol, 4,4'-dichloro-alpha-(trifluoromethyl)- exhibits various biological activities:
Comparative Analysis of Biological Activity
To understand the biological activity of Benzhydrol, comparisons can be made with structurally similar compounds. The following table summarizes key features and activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzhydrol | Hydroxyl group on diphenyl structure | Moderate antimicrobial activity |
| 4-Chlorobenzhydrol | Chlorine substituent on aromatic ring | Lower anticancer activity |
| Trifluoromethylbenzene | Contains trifluoromethyl group | Limited biological studies |
| Dichlorobenzene | Two chlorine substituents | Primarily used as a solvent |
| Benzhydrol, 4,4'-dichloro-alpha-(trifluoromethyl)- | Unique combination of halogens and hydroxyl group | Promising anticancer and antimicrobial properties |
Case Studies and Research Findings
-
Anticancer Activity :
- A study involving various derivatives indicated that compounds similar to Benzhydrol can inhibit cell growth in cancer lines such as MCF-7 and HeLa. The IC50 values for these compounds were reported around 8-10 µM, suggesting significant cytotoxic effects. Further investigation is needed to confirm the specific mechanisms involved in this inhibition.
-
Antimicrobial Studies :
- Initial tests have shown that Benzhydrol can inhibit specific Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes due to its lipophilic nature.
-
Anti-inflammatory Potential :
- In vitro studies suggest that the compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. However, comprehensive studies are still required to establish its efficacy and safety profile.
特性
CAS番号 |
630-71-7 |
|---|---|
分子式 |
C14H9Cl2F3O |
分子量 |
321.1 g/mol |
IUPAC名 |
1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C14H9Cl2F3O/c15-11-5-1-9(2-6-11)13(20,14(17,18)19)10-3-7-12(16)8-4-10/h1-8,20H |
InChIキー |
LARLSBWABHVOTC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C(F)(F)F)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















